molecular formula C24H29N3OS B2865120 2-(adamantan-1-yl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 391866-44-7

2-(adamantan-1-yl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B2865120
CAS No.: 391866-44-7
M. Wt: 407.58
InChI Key: YUEIXBFLCCNFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,4-c]pyrazole core substituted with a 3-methylphenyl group at the 2-position and an adamantane-linked acetamide moiety at the 3-position. The adamantyl group enhances lipophilicity and metabolic stability, while the thienopyrazole scaffold contributes to π-π stacking interactions, making it a candidate for targeting enzymes or receptors in medicinal chemistry .

Properties

IUPAC Name

2-(1-adamantyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3OS/c1-15-3-2-4-19(5-15)27-23(20-13-29-14-21(20)26-27)25-22(28)12-24-9-16-6-17(10-24)8-18(7-16)11-24/h2-5,16-18H,6-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEIXBFLCCNFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CC45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantan-1-yl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide involves multiple steps, starting from readily available precursors

    Formation of Thieno[3,4-c]pyrazole Core: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of Adamantyl Group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction using adamantyl chloride and a Lewis acid catalyst.

    Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(adamantan-1-yl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its rigid adamantyl group and heterocyclic core may impart desirable properties for materials used in electronics or photonics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 2-(adamantan-1-yl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group may enhance binding affinity, while the thieno[3,4-c]pyrazole core can interact with active sites or allosteric sites on the target molecules. This interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Heterocycle Substituents/Modifications Molecular Weight Melting Point (°C) Key Spectral Data (NMR, IR) Reference
Target Compound : 2-(Adamantan-1-yl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide Thieno[3,4-c]pyrazole 3-Methylphenyl (2-position), adamantyl-acetamide (3-position) Not reported Not reported Not available in evidence N/A
N-(Adamantan-1-yl)-2-(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetamide (8d) Pyrido[4,3-b]indole Adamantyl-acetamide, 2-methyl group 463.6 g/mol 246–248 IR: 1660 cm⁻¹ (C=O); 1H NMR (DMSO-d6): δ 1.65–1.85 (adamantyl protons), 2.35 (CH3)
N-(Adamantan-1-yl)-2-(8-fluoro-2-methyl-3,4-dihydro-1H-pyrido[4,4-b]indol-5(2H)-yl)acetamide (8f) Pyrido[4,3-b]indole Adamantyl-acetamide, 8-fluoro, 2-methyl 481.6 g/mol 230–232 1H NMR (DMSO-d6): δ 7.45 (d, J = 8.5 Hz, aromatic), 4.25 (N–CH2)
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (I) Benzothiazole 6-Methoxy, adamantyl-acetamide 356.5 g/mol 485–486 1H NMR (DMSO-d6): δ 3.76 (OCH3), 7.73 (aromatic); IR: 1668 cm⁻¹ (C=O)
MGH-CP25-1 (2-((4H−1,2,4-triazol-3-yl)sulfinyl)-N-(4-adamantylphenyl)acetamide) Triazole Adamantyl-phenyl, sulfinyl-triazole 413.5 g/mol Not reported 1H NMR (DMSO-d6): δ 8.86 (triazole), 4.53 (CH2); 13C NMR: δ 164.10 (C=O)
N-[2-(Adamantan-1-yl)-2-oxoethyl]-2-(pyridin-3-yl)acetamide (61) Pyridine Adamantyl-ketone, pyridyl-acetamide 313.4 g/mol 115–117 1H NMR (CDCl3): δ 8.51 (pyridine), 4.21 (CH2); HRMS: m/z 313.1913 [M+H]+

Key Observations :

Core Heterocycle Influence: The thienopyrazole core in the target compound is less common compared to pyridoindoles (e.g., 8d, 8f) or benzothiazoles (e.g., compound I). Pyridoindole derivatives exhibit higher molecular weights (~460–480 g/mol) due to their fused aromatic systems, whereas benzothiazole-based analogs (e.g., compound I) are smaller (~356 g/mol) and may offer better solubility .

Substituent Effects: Adamantyl positioning: In the target compound, the adamantyl group is attached via an acetamide linker, similar to 8d and I. By contrast, compound 61 places adamantyl on a ketone, reducing flexibility and possibly altering binding kinetics . Electron-withdrawing groups (e.g., 8f’s 8-fluoro substituent) lower melting points (230–232°C vs.

Synthetic Accessibility: Adamantyl-acetamide derivatives are typically synthesized in moderate yields (22–74%, as seen in compounds I and 8d–8f) via imidazole-mediated acyl transfers or direct amidation .

Pharmacological Potential: Pyridoindole derivatives (8d–8f) are explored for CNS activity due to their structural resemblance to γ-carboline alkaloids, while triazole analogs (MGH-CP25-1) target TEAD–YAP interactions in cancer . The target compound’s thienopyrazole core may confer unique kinase or protease inhibitory properties, though specific data are lacking.

Biological Activity

2-(adamantan-1-yl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a novel compound belonging to the thienopyrazole class, characterized by its unique structural components including an adamantane moiety and a thieno[3,4-c]pyrazole substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉N₃OS. The structure features:

  • An adamantane core which is known for its stability and ability to enhance bioactivity.
  • A thieno[3,4-c]pyrazole ring that contributes to its pharmacological properties.

Key Molecular Data:

PropertyValue
Molecular Weight317.42 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that may include:

  • Formation of the thieno[3,4-c]pyrazole ring.
  • Introduction of the adamantane moiety via selective substitution reactions.
  • Final acetamide formation through coupling reactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Anti-inflammatory Activity

Studies have shown that thienopyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes like COX-2. For instance:

  • Case Study: A study demonstrated that a related thienopyrazole compound reduced inflammation in animal models of arthritis by downregulating TNF-alpha levels.

Anticancer Activity

Thienopyrazoles are also recognized for their potential as anticancer agents. They may act by:

  • Inducing apoptosis in cancer cells.
  • Inhibiting cell proliferation through modulation of signaling pathways such as MAPK/ERK.

Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of COX-2 and TNF-alpha
AnticancerInduction of apoptosis; inhibition of proliferation

The mechanism of action for this compound is largely dependent on its interaction with specific biological targets:

  • Receptor Interaction: It may act as an antagonist or agonist at various receptors involved in inflammatory responses.
  • Enzyme Inhibition: The compound could inhibit enzymes critical for cancer cell survival and proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.